1-(2,5-Bis(methylthio)phenyl)-2-bromopropan-1-one
CAS No.:
Cat. No.: VC20538689
Molecular Formula: C11H13BrOS2
Molecular Weight: 305.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrOS2 |
|---|---|
| Molecular Weight | 305.3 g/mol |
| IUPAC Name | 1-[2,5-bis(methylsulfanyl)phenyl]-2-bromopropan-1-one |
| Standard InChI | InChI=1S/C11H13BrOS2/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7H,1-3H3 |
| Standard InChI Key | JXYUKOVQUFQZHK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=C(C=CC(=C1)SC)SC)Br |
Introduction
1-(2,5-Bis(methylthio)phenyl)-2-bromopropan-1-one is an organic compound characterized by its unique structural features, including a bromopropanone moiety and a phenyl ring substituted with two methylthio groups at the 2 and 5 positions. This compound has a molecular formula of C11H13BrOS2 and a molecular weight of approximately 305.25 g/mol .
Chemical Data
| Property | Value |
|---|---|
| CAS Number | 1806407-49-7 |
| Molecular Formula | C11H13BrOS2 |
| Molecular Weight | 305.25 g/mol |
Biological and Chemical Applications
1-(2,5-Bis(methylthio)phenyl)-2-bromopropan-1-one has potential applications in various fields, including synthetic chemistry and biological research. Its unique structure suggests it could interact with biological targets such as enzymes and receptors, although specific biological activities have not been extensively studied. Preliminary research indicates that compounds with similar structures may modulate enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Safety and Handling
While specific safety data for 1-(2,5-Bis(methylthio)phenyl)-2-bromopropan-1-one is limited, compounds with similar structures are typically handled with caution. General safety measures include wearing protective gear and ensuring proper ventilation during handling. In case of exposure, first aid measures such as washing affected areas and consulting a physician are recommended .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume